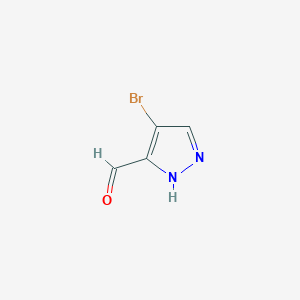

4-bromo-1H-pyrazole-5-carbaldehyde

Description

4-Bromo-1H-pyrazole-5-carbaldehyde (CAS 287917-97-9) is a brominated pyrazole derivative with the molecular formula C₄H₃BrN₂O and a molecular weight of 174.98 g/mol . It features a reactive aldehyde group at the 5-position and a bromine substituent at the 4-position, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is commercially available with a purity of ≥95% and requires storage at 2–8°C under an inert atmosphere to maintain stability . Its structure has been validated using crystallographic tools such as SHELX and ORTEP-3, ensuring atomic-level accuracy .

Propriétés

IUPAC Name |

4-bromo-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGFONONBAIDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007346-33-9, 287917-97-9 | |

| Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Applications in Chemistry

1. Organic Synthesis:

4-Bromo-1H-pyrazole-5-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is used to prepare pyrazole-based ligands for coordination chemistry, which are important in catalysis and material science.

2. Precursor for Bioactive Molecules:

The compound is investigated as a precursor for various bioactive molecules, contributing to the development of pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives that can exhibit different biological activities .

Biological Applications

1. Medicinal Chemistry:

Research indicates that this compound has potential therapeutic properties, including:

- Anticancer Activity: Studies have shown that derivatives can inhibit the growth of cancer cell lines, including breast cancer and leukemia cells, likely through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects: The compound has been found to inhibit cyclooxygenase enzymes, which play a critical role in inflammation. Some derivatives have shown efficacy comparable to established anti-inflammatory drugs like indomethacin in reducing edema in animal models .

- Antimicrobial Properties: It exhibits activity against various bacterial strains, such as E. coli and Staphylococcus aureus, with the bromine atom enhancing its interaction with microbial targets .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including this compound, for their anticancer properties against various cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Research demonstrated that derivatives of this compound effectively reduced inflammation in animal models by inhibiting cyclooxygenase enzymes. These findings support its application in developing new anti-inflammatory drugs .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-bromo-1H-pyrazole-5-carbaldehyde, highlighting differences in substituents, molecular weights, and applications:

Key Differences and Implications

Functional Group Reactivity: The aldehyde group in this compound enables condensation reactions (e.g., formation of Schiff bases), whereas the nitrile group in 4-bromo-1H-pyrazole-3-carbonitrile favors nucleophilic additions (e.g., cycloadditions) .

Electronic Effects :

- Bromine and iodine in 3-bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde create a highly electron-deficient aromatic system, suitable for halogen-bonding interactions in catalysis or material science .

Biological and Pharmacological Relevance: The oxime derivative of 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde exhibits structural complexity, suggesting utility in medicinal chemistry as a protease inhibitor or kinase ligand .

Thermal Stability :

- The higher melting point of this compound (178–180°C ) compared to 4-bromo-1H-pyrazole-3-carbonitrile (160°C ) reflects stronger intermolecular interactions (e.g., hydrogen bonding via the aldehyde group) .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm). C NMR identifies the carbonyl carbon (δ 190–200 ppm) and bromine-substituted carbons .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde C=O stretch .

Advanced Crystallography

Single-crystal X-ray diffraction (SC-XRD) using SHELX or ORTEP-3 resolves the 3D structure, including bond angles and Br/C=O spatial orientation . For example, a study on a related pyrazole carbaldehyde reported a monoclinic crystal system with hydrogen-bonding networks stabilizing the lattice . Validate data with PLATON (for symmetry checks) and CIF validation tools to ensure compliance with IUCr standards .

What computational tools are recommended for analyzing the electronic properties and intermolecular interactions of this compound?

Q. Advanced Methodology

- Mercury CSD : Visualize crystal packing and quantify intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups) .

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to predict reactive sites for electrophilic substitution. Compare HOMO-LUMO gaps with experimental UV-Vis data to assess electronic transitions .

- ConQuest : Search the Cambridge Structural Database (CSD) for analogous pyrazole structures to benchmark bond lengths/angles .

How does the bromine substituent at position 4 influence the reactivity and biological activity of pyrazole carbaldehydes?

Advanced Structure-Activity Analysis

Bromine’s electron-withdrawing effect increases electrophilicity at the aldehyde group, enhancing reactivity in condensation reactions (e.g., forming Schiff bases). In biological studies, brominated pyrazoles show improved pharmacokinetic profiles due to increased lipophilicity, as seen in analogs with antimicrobial activity . Compare with chloro or fluoro derivatives (e.g., 5-chloro-3-methylpyrazole) to evaluate halogen-dependent bioactivity trends .

How can researchers resolve discrepancies in spectral or crystallographic data during structural elucidation?

Q. Data Contradiction Analysis

- Spectral Mismatches : If NMR peaks deviate from expected patterns, confirm solvent effects or tautomerism (e.g., pyrazole ring proton shifts in DMSO vs. CDCl₃) .

- Crystallographic Outliers : Use SHELXL’s TWIN/BASF commands to refine twinned crystals or adjust absorption corrections for heavy atoms like bromine . Cross-validate with powder XRD to rule out polymorphism .

What are the potential pharmacological applications of this compound, and how can its bioactivity be assessed?

Advanced Biological Screening

While direct studies on this compound are limited, its scaffold is prevalent in antimicrobial and anticancer agents.

- In Vitro Assays : Test against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based inhibition assays.

- SAR Studies : Modify the aldehyde group to hydrazones or thiosemicarbazones and compare IC₅₀ values with parent compound .

How can researchers leverage crystallographic software suites like SHELX and WinGX for high-resolution structure determination?

Q. Advanced Refinement Workflow

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation) for high-resolution data.

Structure Solution : Run SHELXD for direct methods or SHELXS for Patterson-based solutions .

Refinement : Apply SHELXL’s restraints for disordered bromine atoms and anisotropic displacement parameters.

Validation : Generate CIF reports using checkCIF/PLATON to flag R-factor discrepancies or symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.